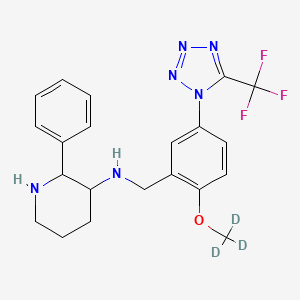![molecular formula C10H13N5O3 B12394600 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is a nucleoside analog that plays a significant role in various biological processes. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine typically involves the glycosylation of a purine base with a deoxyribose sugar. One common method is the Vorbrüggen glycosylation, where the purine base is reacted with a protected deoxyribose derivative in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create analogs with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities and potential therapeutic applications .
Scientific Research Applications
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, thereby affecting the replication and repair of genetic material .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-amino-9-[3,5-di-O-(4-chlorobenzoyl)-2-deoxy-β-D-ribofuranosyl]-purine: This compound has similar structural features but includes chlorine atoms, which can alter its biological activity.
Cordycepin (3’-deoxyadenosine): A natural adenosine analog with potent antiviral and anticancer properties.
Uniqueness
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is unique due to its specific amino group and deoxyribose sugar, which confer distinct biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2R,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |
InChI Key |
VGSMHXAPKCTFOZ-JXBXZBNISA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=NC=NC(=C32)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
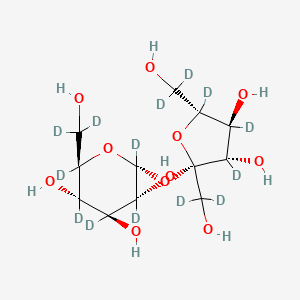
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
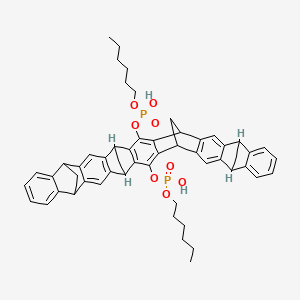
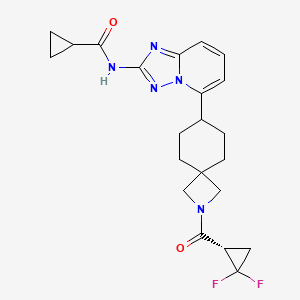

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


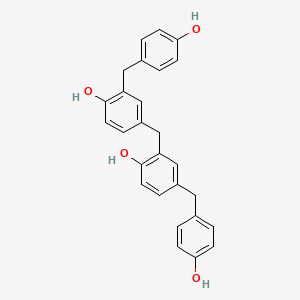
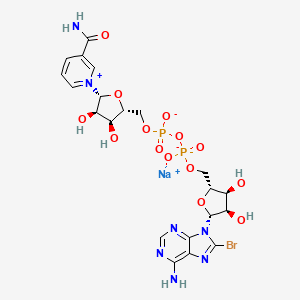

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
